2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Description
This compound is a brominated indole derivative fused with a [1,2,4]triazolo[4,3-a]pyridine scaffold via an acetamide linker. The 4-bromo substitution on the indole ring enhances electrophilic reactivity, making it a candidate for targeted covalent binding in drug design. The [1,2,4]triazolo[4,3-a]pyridine moiety is a privileged heterocyclic structure known for kinase inhibition and CNS activity .
Properties
Molecular Formula |
C17H14BrN5O |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H14BrN5O/c18-13-4-3-5-14-12(13)7-9-22(14)11-17(24)19-10-16-21-20-15-6-1-2-8-23(15)16/h1-9H,10-11H2,(H,19,24) |
InChI Key |
SRVZARQWWXDUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthesis:: A practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported . It involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. This method provides access to synthetically and biologically important triazolopyridine derivatives.
Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above could be adapted for larger-scale production.
Chemical Reactions Analysis
Cyclization: The key step involves cyclization of the hydrazine and aldehyde, forming the triazolopyridine ring.
Functional Group Tolerance: The method is functional group tolerant, allowing for diverse substituents.
2-Hydrazinopyridine: The starting material.
Substituted Aromatic Aldehydes: Reactants for cyclization.
Major Products:: The major product is the [1,2,4]triazolo[4,3-a]pyridine scaffold.
Scientific Research Applications
Bioisosterism: Researchers explore this scaffold for bioisosteric modifications in drug design.
DNA Intercalation: Some derivatives exhibit potent DNA-binding affinities.
Anti-Tumor Activity: Compound 22i shows excellent anti-tumor activity against cancer cell lines.
PCAF Bromodomain Inhibition: Investigated as a PCAF bromodomain inhibitor.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a detailed comparison with structurally related compounds, focusing on substituent effects, pharmacological profiles, and synthetic accessibility.
Table 1: Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Bromo vs. Chloro Indole Derivatives : The 4-bromo substitution in the target compound increases steric bulk and electron-withdrawing effects compared to 6-chloro analogs (e.g., ). Bromine’s larger atomic radius may enhance hydrophobic interactions in kinase binding pockets, while chlorine’s smaller size improves metabolic stability .
Pharmacological Profiles
- Kinase Inhibition: The [1,2,4]triazolo[4,3-a]pyridine core is a known hinge-binding motif in kinase inhibitors. The target compound’s bromoindole moiety may mimic ATP’s adenine ring, similar to FDA-approved kinase inhibitors like Ibrutinib .
- Anti-inflammatory Potential: Compared to sulfonamide-containing analogs (), the target compound lacks a COX-2 pharmacophore but may target upstream signaling pathways (e.g., JAK3 inhibition) due to its indole-triazole hybrid structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
